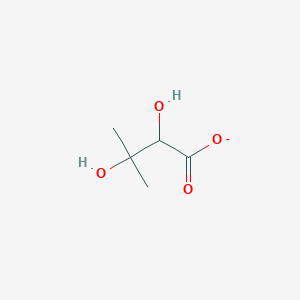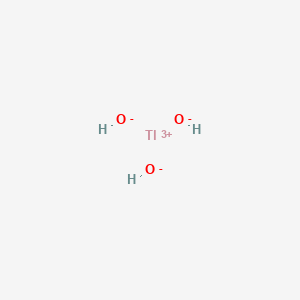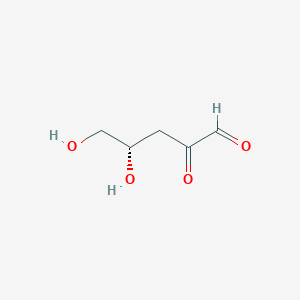
3-Deoxy-d-glycero-pentos-2-ulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,5-dihydroxy-2-oxopentanal is a ketoaldopentose and deoxypentose that is 2-oxopentanal that is substituted at positions 4 and 5 by hydroxy groups (the 4S) enantiomer). It is a 2-oxo aldehyde, a primary alcohol, a secondary alcohol, a glycol, a ketoaldopentose and a deoxypentose.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Deoxy-d-glycero-pentos-2-ulose has been synthesized through various chemical processes. A notable method involves heating aqueous solutions of different sugars with specific reagents, leading to the formation of 3-deoxy-d-glycero-pentos-2-ulose among other compounds (Khadem, Horton, Meshreki, & Nashed, 1971). This synthesis route highlights the compound's formation under specific chemical conditions.
Biological Interactions and Effects
In biological contexts, 3-deoxy-d-glycero-pentos-2-ulose has been associated with reactions involving aldose reductase, an enzyme relevant in mammalian tissues. This compound, along with others, is reduced by aldose reductase, suggesting a role in in vivo biochemical processes (Kotecha, Feather, Kubiseski, & Walton, 1996).
Radiochemistry and DNA Interactions
Research has shown that 3-deoxy-d-glycero-pentos-2-ulose is one of the products formed when D-ribose is irradiated in aqueous solutions. This finding is significant in understanding the compound's role in radiation chemistry, particularly in relation to DNA and its components (von Sonntag & Dizdaroglu, 1977).
Enzymatic Processing
The compound has been identified as a product in enzymatic reactions, particularly with ADP-ribosyl protein lyase. This enzyme cleaves a bond in ADP-ribose, producing 3-deoxy-d-glycero-pentos-2-ulose, among other products. This finding is crucial for understanding certain enzymatic pathways (Oka, Ueda, Hayaishi, Komura, & Nakanishi, 1984).
Radiation-Induced Chemical Transformations
The compound also appears as a product in studies involving the radiation chemistry of DNA and its model compounds. These studies provide insights into how radiation affects DNA and its sugar components, with 3-deoxy-d-glycero-pentos-2-ulose being one of the resultant molecules (Dizdaroglu, Schulte‐Frohlinde, & Sonntag, 1975); (Dizdaroglu, Neuwald, & Sonntag, 1976).
Propiedades
Nombre del producto |
3-Deoxy-d-glycero-pentos-2-ulose |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(4S)-4,5-dihydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 |
Clave InChI |
QFNWRVAZZYFNCF-YFKPBYRVSA-N |
SMILES isomérico |
C([C@@H](CO)O)C(=O)C=O |
SMILES |
C(C(CO)O)C(=O)C=O |
SMILES canónico |
C(C(CO)O)C(=O)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
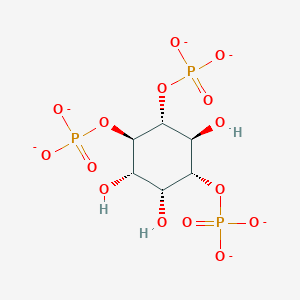
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)
![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
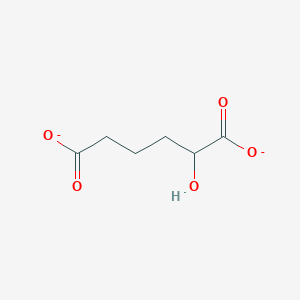
![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
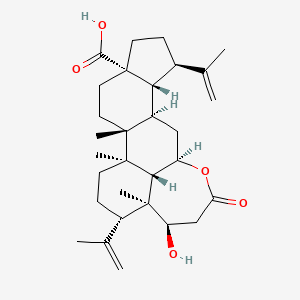
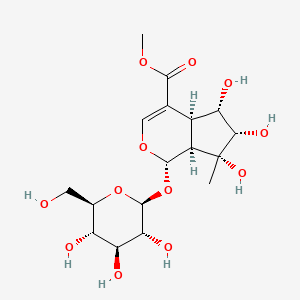
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
